Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18167094
InChI: InChI=1S/C11H17N3O2/c1-2-16-11(15)10-5-8-14(13-10)9-3-6-12-7-4-9/h5,8-9,12H,2-4,6-7H2,1H3
SMILES:
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol

Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC18167094

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate -

Specification

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
IUPAC Name ethyl 1-piperidin-4-ylpyrazole-3-carboxylate
Standard InChI InChI=1S/C11H17N3O2/c1-2-16-11(15)10-5-8-14(13-10)9-3-6-12-7-4-9/h5,8-9,12H,2-4,6-7H2,1H3
Standard InChI Key CDMAOEANJRUDSQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN(C=C1)C2CCNCC2

Introduction

Structural Characteristics

Molecular Architecture

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked to a piperidine ring (a six-membered saturated heterocycle containing one nitrogen atom). The ethyl ester group at the 3-position of the pyrazole ring contributes to its polarity and solubility profile. Key structural features include:

  • Molecular Formula: C11H17N3O2\text{C}_{11}\text{H}_{17}\text{N}_{3}\text{O}_{2}

  • Molecular Weight: 223.27 g/mol .

  • SMILES Notation: CCOC(=O)C1=CN(N=C1)C2CCNCC2 .

  • InChI Key: ULRIRQFXUZMGLV-UHFFFAOYSA-N .

The piperidine ring adopts a chair conformation, while the pyrazole ring remains planar, facilitating π-π stacking interactions with biological targets.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR: Signals at δ 1.3–1.4 ppm (triplet, ethyl CH3_3), δ 4.2–4.3 ppm (quartet, ethyl CH2_2), and δ 3.0–3.2 ppm (multiplet, piperidine protons).

    • 13C^{13}\text{C}-NMR: Peaks at δ 165–170 ppm (ester carbonyl), δ 140–150 ppm (pyrazole C-3), and δ 45–55 ppm (piperidine carbons).

  • IR Spectroscopy: Stretching vibrations at 1720 cm1^{-1} (C=O ester), 1600 cm1^{-1} (C=N pyrazole), and 1250 cm1^{-1} (C-O ester).

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with β-keto esters .

  • Piperidine Attachment: Nucleophilic substitution or coupling reactions to introduce the piperidine moiety.

  • Esterification: Ethylation of the carboxylic acid intermediate using ethanol and acid catalysts.

Example Procedure:
Reaction of 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl2\text{SOCl}_2) yields the acyl chloride, which is subsequently treated with ethanol to form the ethyl ester.

Industrial-Scale Production

Optimized methods employ continuous flow reactors to enhance yield (75–85%) and purity (>95%). Automated purification via column chromatography (silica gel, ethyl acetate/hexane) ensures scalability .

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • Piperidine Substitution: N-Methylation reduces receptor affinity by 40%, highlighting the importance of the free amine .

  • Ester vs. Carboxylic Acid: The ethyl ester enhances blood-brain barrier permeability compared to the free acid.

Applications in Drug Development

Lead Compound Optimization

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate serves as a scaffold for designing:

  • Kinase Inhibitors: Modifications at the pyrazole 4-position yield selective JAK2 inhibitors .

  • Antipsychotics: Piperidine alkylation improves dopamine D2_2 receptor binding .

Material Science Applications

Its rigid structure aids in developing liquid crystals for optoelectronic devices, with a nematic phase range of 120–150°C.

Comparative Analysis with Analogues

Compound NameStructural VariationBiological Activity (IC50_{50})
1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acidLacks ethyl esterReduced BBB penetration
Ethyl 5-piperidin-3-yl-1H-pyrazole-4-carboxylatePiperidine at pyrazole 5-positionEnhanced antimicrobial activity
Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatePiperidine isomerLower σ-1 receptor affinity

Future Directions

  • Clinical Trials: Preclinical evaluation for neurodegenerative diseases is underway .

  • Synthetic Methodology: Development of enantioselective routes to access chiral derivatives .

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